![molecular formula C16H13N3S B14194376 N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine CAS No. 917986-00-6](/img/structure/B14194376.png)
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine is a heterocyclic compound that features a unique fusion of indole and thiazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with thioamides in the presence of a suitable catalyst. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core, which is then further reacted with thioamides to form the thiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and substituted indole derivatives .
科学的研究の応用
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory pathways .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, have similar structural features and biological significance.
Uniqueness
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine is unique due to its specific fusion of indole and thiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
917986-00-6 |
|---|---|
分子式 |
C16H13N3S |
分子量 |
279.4 g/mol |
IUPAC名 |
N-phenyl-4,5-dihydro-[1,3]thiazino[5,6-b]indol-2-amine |
InChI |
InChI=1S/C16H13N3S/c1-2-6-11(7-3-1)18-16-17-10-14-15(20-16)12-8-4-5-9-13(12)19-14/h1-9,19H,10H2,(H,17,18) |
InChIキー |
PVZMQKWBGBLSIY-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=CC=CC=C3N2)SC(=N1)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


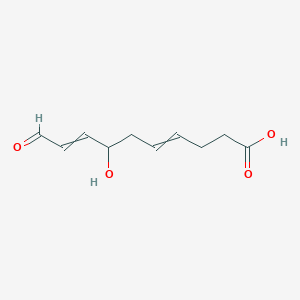
![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
![4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14194312.png)
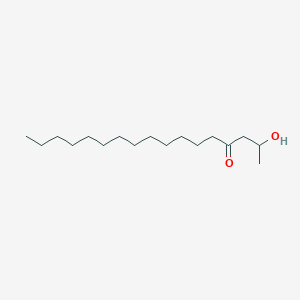


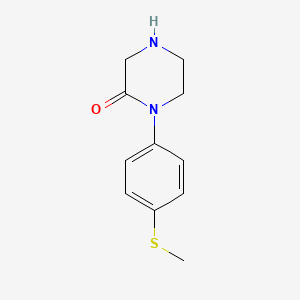
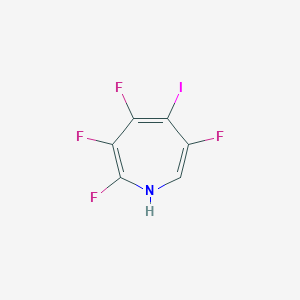
![3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol](/img/structure/B14194352.png)
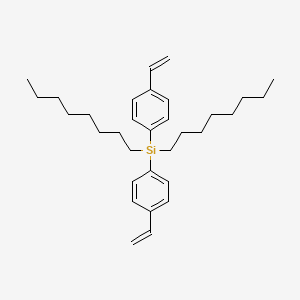

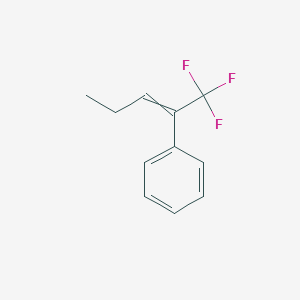
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
